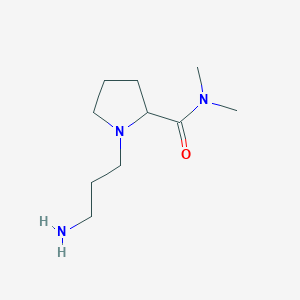

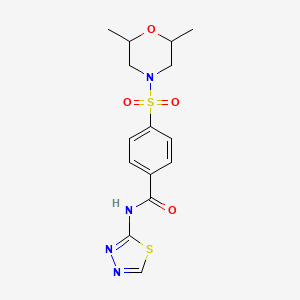

1-(3-aminopropyl)-N,N-dimethylpyrrolidine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "1-(3-aminopropyl)-N,N-dimethylpyrrolidine-2-carboxamide" is a derivative of pyrrolidine carboxamide, which is a class of compounds known for their potential biological activities. The papers provided do not directly discuss this specific compound but offer insights into related structures and their synthesis, properties, and applications.

Synthesis Analysis

The synthesis of related N-(aminoalkyl) pyrrole carboxamides involves constructing aminoalkyl chains on the pyrrole carboxylic acid nuclei. A general procedure mentioned in the first paper involves utilizing 2-pyridone for this purpose. This method could potentially be adapted for the synthesis of "1-(3-aminopropyl)-N,N-dimethylpyrrolidine-2-carboxamide" by modifying the aminoalkyl chain length and the substitution pattern on the pyrrole nucleus .

Molecular Structure Analysis

While the specific molecular structure of "1-(3-aminopropyl)-N,N-dimethylpyrrolidine-2-carboxamide" is not discussed, the second paper provides insights into the molecular interactions that can be expected in similar compounds. The carboxamide group can engage in N-H...O hydrogen bonding and C-H...O interactions, which could be relevant for the compound , potentially affecting its crystal structure and stability .

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of "1-(3-aminopropyl)-N,N-dimethylpyrrolidine-2-carboxamide" can be inferred from the general behavior of pyrrolidine carboxamides. These compounds typically exhibit solid-state properties influenced by their ability to form hydrogen bonds. The third paper discusses the synthesis of N-alkyl pyridine carboxamides and their characterization using IR, 1H NMR, and ESI-MS, which are techniques that could also be applied to analyze the physical and chemical properties of the compound .

Wissenschaftliche Forschungsanwendungen

1. Biological Metabolite and Physiological Role

1-(3-aminopropyl)-N,N-dimethylpyrrolidine-2-carboxamide is identified as a physiological excretory product in human and rat urine. It derives from spermidine and is a significant metabolite in the degradation process of polyamines. The formation of this compound is catalyzed by an aminoguanidine sensitive enzyme, and its presence in urine indicates its role in the physiological metabolism of spermidine and related polyamines (Seiler & Knödgen, 1983).

2. Role in Anti-inflammatory and Analgesic Activities

Several derivatives of 1-(3-aminopropyl)-N,N-dimethylpyrrolidine-2-carboxamide, including N-(3-Piperidinopropyl)-4,6-disubstituted-furo [3, 2-b] indole-2-carboxamide derivatives, have shown potent analgesic and anti-inflammatory activities. These properties were validated through the acetic acid writhing method in mice and the carrageenin edema method in rats, highlighting the compound's potential in developing analgesic and anti-inflammatory drugs (Nakashima et al., 1984).

3. Potential in Neuroleptic Drug Development

Benzamides of N,N-disubstituted ethylenediamines and related compounds, including analogs of 1-(3-aminopropyl)-N,N-dimethylpyrrolidine-2-carboxamide, have shown potential as neuroleptics. These compounds have been evaluated for their inhibitory effects on apomorphine-induced stereotyped behavior in rats, indicating their potential application in the treatment of psychosis (Iwanami et al., 1981).

Safety and Hazards

The product causes burns of eyes, skin and mucous membranes. It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). Acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, specific target organ toxicity (single exposure) are some of the hazards associated with this compound .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(3-aminopropyl)-N,N-dimethylpyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3O/c1-12(2)10(14)9-5-3-7-13(9)8-4-6-11/h9H,3-8,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPEMQWKACLUGAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1CCCN1CCCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-aminopropyl)-N,N-dimethylpyrrolidine-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-2,4-dichloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2530233.png)

![Ethyl 2-[({[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2530239.png)

![2-(4-ethylphenyl)chromeno[2,3-c]pyrazol-3(2H)-one](/img/structure/B2530242.png)

![Methyl 4-(2-ethoxyphenyl)-6-{[4-(2-ethoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2530249.png)

![N-(butan-2-yl)-2-[(3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2530250.png)

![6-[4-(2-fluorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)-1H-pyrimidine-2,4-dione](/img/structure/B2530252.png)

![3-benzyl-5-methyl-2,4-dioxo-N-(3-(trifluoromethyl)phenyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2530255.png)